2,5,6-Triphenyl-4H-1,3-oxazin-4-one chemical structure and properties
2,5,6-Triphenyl-4H-1,3-oxazin-4-one chemical structure and properties
An In-depth Technical Guide to 2-Aryl-4H-1,3-benzoxazin-4-ones with a focus on 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one
A Note on the Originally Requested Topic: Initial research did not yield specific scientific literature for "2,5,6-Triphenyl-4H-1,3-oxazin-4-one." This suggests that this specific compound may be novel or not yet documented in accessible databases. Therefore, this guide has been structured to focus on the closely related, well-characterized, and pharmacologically significant class of 2-Aryl-4H-1,3-benzoxazin-4-ones . We will use 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one as a primary exemplar to provide a comprehensive technical overview that aligns with the core scientific interest of the original query.
Introduction: The Versatile 1,3-Benzoxazin-4-one Scaffold
The 1,3-benzoxazin-4-one ring system is a privileged heterocyclic motif in medicinal chemistry and materials science.[3][4] These compounds are recognized for their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4] Their rigid, fused-ring structure provides a stable scaffold for the presentation of various functional groups in a defined three-dimensional space, making them attractive for rational drug design. Furthermore, the electrophilic nature of the lactone carbonyl and the imine-like C=N bond makes the benzoxazinone ring a versatile intermediate for the synthesis of other important heterocyclic systems, such as quinazolinones.[5][6]
This guide will provide an in-depth exploration of the chemical structure, properties, synthesis, and biological significance of 2-aryl-4H-1,3-benzoxazin-4-ones, with a specific focus on the prototypical compound, 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.
PART 1: Molecular Structure and Physicochemical Properties
The core of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one consists of a benzene ring fused to a 1,3-oxazin-4-one ring. A phenyl group is substituted at the 2-position. This substitution is critical for many of its observed biological activities.
Chemical Structure
Caption: Chemical structure of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.
Physicochemical Properties
The key physicochemical properties of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₂ | [7] |
| Molecular Weight | 223.23 g/mol | [7] |
| IUPAC Name | 2-phenyl-1,3-benzoxazin-4-one | [7] |
| CAS Number | 3084-52-4 | [7] |
| Appearance | Off-white crystals | [1] |
| Melting Point | 121–122 °C | [1] |
| Topological Polar Surface Area | 38.7 Ų | [7] |
| XLogP3-AA | 2.5 | [7] |
PART 2: Synthesis and Mechanistic Insights
The most common and straightforward synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one involves the acylation of anthranilic acid with benzoyl chloride, followed by cyclization. This method is efficient and generally provides high yields.[2][8]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.
Detailed Experimental Protocol
This protocol is based on established literature procedures for the synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.[2]
Objective: To synthesize 2-phenyl-4H-benzo[d][1][2]oxazin-4-one from anthranilic acid and benzoyl chloride.
Materials:
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Anthranilic acid
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Benzoyl chloride
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Anhydrous pyridine
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Standard laboratory glassware
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve anthranilic acid in anhydrous pyridine.
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Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the stirring solution at room temperature. An exothermic reaction may be observed.
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Rationale: The amine group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride in a nucleophilic acyl substitution reaction.[2]
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-
Reaction and Cyclization: Heat the reaction mixture to reflux and maintain for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Rationale: The initial acylation forms N-benzoylanthranilic acid as an intermediate. The elevated temperature promotes the subsequent intramolecular cyclization, where the carboxylic acid group attacks the amide carbonyl, leading to the formation of the oxazinone ring via dehydration.[2]
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-
Isolation and Purification: After cooling, the reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.
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Rationale: Precipitation in water removes the pyridine and other water-soluble impurities. Recrystallization is a standard method for purifying solid organic compounds.
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PART 3: Spectroscopic Characterization
Structural elucidation of the synthesized compound is confirmed through a combination of spectroscopic techniques.
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Infrared (IR) Spectroscopy: The IR spectrum is a key indicator of the successful formation of the benzoxazinone ring. Characteristic absorption bands are observed for the C=O of the lactone at approximately 1764 cm⁻¹ and the C=N bond at around 1614 cm⁻¹.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: The proton NMR spectrum typically shows a complex multiplet in the aromatic region (δ 7.5-8.3 ppm), corresponding to the 9 protons of the two phenyl rings.[1][2]
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¹³C-NMR: The carbon NMR spectrum confirms the presence of the 14 carbon atoms in the molecule. Key signals include the carbonyl carbon around δ 158.8 ppm and the imine carbon at approximately δ 156.4 ppm.[2]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 2-phenyl-4H-benzo[d][1][2]oxazin-4-one, a molecular ion peak [M+H]⁺ is observed at m/z 224.07, consistent with the molecular formula C₁₄H₉NO₂.[2]
PART 4: Chemical Reactivity and Synthetic Utility
The 4H-1,3-benzoxazin-4-one ring is susceptible to nucleophilic attack at two primary electrophilic sites: the C4 carbonyl (lactone) and the C2 imine carbon. This reactivity makes it a valuable precursor for a variety of other heterocyclic compounds.
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Reaction with Nitrogen Nucleophiles: Treatment with amines, hydrazines, or hydroxylamine leads to the ring-opening of the oxazinone followed by recyclization to form substituted quinazolin-4-ones.[6][9] This is a widely used strategy for the synthesis of this important class of compounds.
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Reaction with Carbon Nucleophiles: Grignard reagents and other organometallic compounds can attack the carbonyl group, leading to ring-opened ketone products.[6]
PART 5: Biological Significance and Therapeutic Potential
2-Aryl-4H-1,3-benzoxazin-4-ones have garnered significant interest in drug discovery due to their diverse pharmacological profile.
Anticancer Activity
Several studies have demonstrated the potential of this scaffold as an anticancer agent. For instance, 2-phenyl-4H-benzo[d][1][2]oxazin-4-one has been shown to exhibit cytotoxic activity against human lung cancer cells (A549) with an IC₅₀ value of 65.43 ±2.7 μg/mL.[2][8]
Mechanism of Action: In-Silico Studies
Molecular docking studies have suggested that one potential mechanism of action for the anticancer activity of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one is the inhibition of Methionyl-tRNA Synthetase (MRS).[2][8] MRS is a crucial enzyme in protein synthesis, and its inhibition can lead to the cessation of cell growth and proliferation, making it a viable target for cancer therapy.
Caption: Postulated mechanism of anticancer action via MRS inhibition.
Conclusion
2-Phenyl-4H-benzo[d][1][2]oxazin-4-one serves as a quintessential example of the 2-aryl-4H-1,3-benzoxazin-4-one class of heterocycles. Its straightforward synthesis, well-defined chemical properties, and significant biological potential, particularly in the realm of anticancer research, underscore the importance of this scaffold. The reactivity of the oxazinone ring also provides a versatile platform for the synthesis of other complex heterocyclic systems, ensuring its continued relevance in both medicinal and synthetic chemistry. Further investigation into structure-activity relationships and optimization of this core structure holds considerable promise for the development of novel therapeutic agents.
References
-
Bunce, R. A., et al. (2019). 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. MDPI. Available at: [Link]
-
Kesuma, D., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. Available at: [Link]
-
Kesuma, D., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. Available at: [Link]
-
Reddy, C. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available at: [Link]
-
PubChem. (n.d.). 2,5,5-triphenyl-4H-1,3-oxazole. PubChem. Retrieved from [Link]
-
Al-Obaid, A. M., et al. (2010). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. International Journal of Organic Chemistry. Available at: [Link]
-
Åkerbladh, L., et al. (2018). Synthesis of 4H‐Benzo[e][1][2]oxazin‐4‐ones by a Carbonylation–Cyclization Domino Reaction of ortho‐Halophenols and Cyanamide. PMC. Available at: [Link]
-
Odell, L. R., et al. (2022). Synthesis and biological evaluation of 4H-benzo[e][1][2]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. PubMed. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. PMC. Available at: [Link]
-
Anonymous. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available at: [Link]
-
Reddy, C. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]
-
PubChem. (n.d.). 2-Phenyl-4H-1,3-benzoxazin-4-one. PubChem. Retrieved from [Link]
-
Stavrou, I., et al. (2020). Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][1][2]oxazin‐4‐one under Microwave Irradiation Conditions. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4H-1,3-Oxazine. PubChem. Retrieved from [Link]
-
Ismail, M. F., et al. (2015). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-Phenyl-5,6-dihydro-4H-1,3-oxazine. PubChem. Retrieved from [Link]
-
Eissa, A. M. F., et al. (2012). Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. Scribd. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Phenyl-4H-1,3-benzoxazin-4-one | C14H9NO2 | CID 555407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
